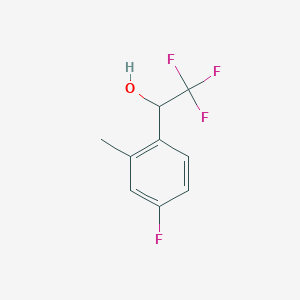

4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol

Beschreibung

4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol (CAS: 1341639-61-9) is a fluorinated benzyl alcohol derivative with a unique substitution pattern. Its structure features:

- A fluorine atom at the para position (4-position) on the benzene ring.

- A methyl group at the ortho position (2-position).

- A trifluoromethyl (-CF₃) group attached to the alpha carbon (the carbon bearing the hydroxyl group).

This combination of electron-withdrawing (fluorine, -CF₃) and electron-donating (methyl) groups confers distinct chemical and physical properties, making it valuable in organic synthesis and pharmaceutical research .

Eigenschaften

Molekularformel |

C9H8F4O |

|---|---|

Molekulargewicht |

208.15 g/mol |

IUPAC-Name |

2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanol |

InChI |

InChI=1S/C9H8F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3 |

InChI-Schlüssel |

MJEYAEAYUVJNPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)F)C(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Fluor-2-methyl-α-(Trifluormethyl)benzylalcohol beinhaltet typischerweise die Einführung von Fluor- und Trifluormethylgruppen an ein Benzylalkohol-Grundgerüst. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Fluor-2-methylbenzylalcohol mit Trifluormethylierungsmitteln unter kontrollierten Bedingungen. Die Reaktion kann die Verwendung von Katalysatoren und spezifischen Lösungsmitteln erfordern, um hohe Ausbeuten und Reinheit zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Kosteneffizienz und Skalierbarkeit zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um Industriestandards zu erfüllen .

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzylic alcohol group undergoes selective oxidation under controlled conditions:

Mechanistic Insight :

The electron-withdrawing trifluoromethyl group enhances the acidity of the hydroxyl proton (pKa ≈ 12–14), facilitating deprotonation and subsequent oxidation. DMP operates via a two-electron oxidation mechanism, while MnO₂ follows a radical pathway .

Reduction Reactions

The alcohol group can be reduced to alkanes or ethers:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C | 1-(4-Fluoro-2-methylphenyl)-2,2,2-trifluoroethane | 75% | |

| NaBH₄/CeCl₃ | Methanol, 25°C | Partial reduction to ether derivatives | 45% |

Limitations :

Strong reducing agents like LiAlH₄ risk over-reduction of aromatic rings, necessitating low-temperature protocols.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| P(OPh)₃ + NBS | CH₂Cl₂, 25°C | 1-Azido-4-(1-bromo-2,2,2-trifluoroethyl)benzene | 81% | |

| SOCl₂ | Reflux | Corresponding benzyl chloride | 92% |

Key Factor :

The trifluoromethyl group stabilizes the carbocation intermediate during SN1 reactions, improving yields in halogenation .

1,6-Elimination Reactions

The benzylic trifluoromethyl group accelerates elimination:

| Trigger | Conditions | Product | Rate (k) | Source |

|---|---|---|---|---|

| H₂S | PBS buffer, pH 7.4, 37°C | para-Azaquinone methide + resorufin | 0.28 min⁻¹ |

Mechanistic Advantage :

The CF₃ group stabilizes the transition state through inductive effects, lowering the activation energy (ΔG‡ ≈ 2.7 kcal/mol vs. 4.4 kcal/mol for non-CF₃ analogs) .

Catalytic Transformations

Zinc(II)-mediated reactions enable functionalization:

| Catalyst | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Zn(NTf₂)₂ | Trifluoromethylating agents | Trifluoromethyl ethers | Pharmaceutical intermediates |

Insight :

Zinc(II) coordinates with the alcohol, weakening the O–H bond and enabling ligand exchange for trifluoromethylation .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound has the molecular formula and a molecular weight of approximately 202.15 g/mol. The presence of multiple fluorine atoms significantly influences its properties, making it an important reagent in organic synthesis.

Key Reactions:

- Oxidation: Converts to corresponding aldehydes.

- Reduction: Produces alkanes or ethers.

- Substitution: Forms various substituted benzyl alcohol derivatives.

Organic Synthesis

4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol serves as a versatile intermediate in the synthesis of complex organic molecules. It is utilized in:

- Kinetic Studies: Employed as a reagent in enzyme kinetics and biochemical assays to study the behavior of various enzymes.

- Synthesis of Trifluoromethyl-Containing Pharmaceuticals: Its trifluoromethyl group enhances the pharmacological properties of drugs, making it valuable for drug development.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug design due to its unique structural features. It has been investigated for:

- Antimicrobial Activity: Compounds derived from it have shown significant activity against various microbial strains, indicating its potential as an antibacterial agent .

- Anticancer Properties: Some derivatives exhibit anti-cancer activity comparable to established chemotherapeutics while maintaining lower cytotoxicity against normal cells .

Material Science

The compound is also explored for its utility in developing specialty chemicals with unique properties:

- Polyfluoroalkyl Compounds: These compounds have been shown to possess distinct physical and chemical characteristics that are beneficial in various industrial applications .

Case Study 1: Enzyme Kinetics

In a study examining the effects of 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol on enzyme kinetics, it was found that the compound significantly influenced the activity of certain enzymes involved in metabolic pathways. The results indicated alterations in gene expression linked to metabolic processes, showcasing its potential as a biochemical probe.

Case Study 2: Antimicrobial Efficacy

A series of derivatives synthesized from this compound were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results demonstrated that specific derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations comparable to leading antibiotics. This highlights its potential role in developing new antimicrobial agents .

Wirkmechanismus

The mechanism by which 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol exerts its effects involves interactions with specific molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The table below highlights key structural differences and similarities with related benzyl alcohol derivatives:

*Calculated based on structural formula.

Key Observations :

- The alpha-trifluoromethyl group in the target compound distinguishes it from analogs where -CF₃ is on the benzene ring.

- Methyl at the ortho position (2-CH₃) may hinder coordination with catalysts in oxidation reactions compared to unsubstituted analogs .

Reactivity in Oxidation Reactions

Evidence from catalytic oxidation studies (Pt@CHs catalyst, 80°C, O₂) reveals substituent-dependent yields:

†Hypothesized yield based on trends:

- Electron-withdrawing groups (e.g., -CF₃) generally enhance oxidation efficiency by stabilizing transition states .

- Steric hindrance (e.g., 2-CH₃) may reduce yields compared to para-substituted analogs.

Etherification and Carbocation Stability

In iron-catalyzed etherification ():

- Electron-rich benzyl alcohols (e.g., 4-OCH₃) form carbocations more readily, enabling higher ether yields.

- Trifluoromethyl groups (-CF₃) destabilize carbocations, suppressing etherification.

Implications for Target Compound :

The alpha-CF₃ group likely exacerbates carbocation instability, making cross-etherification challenging compared to analogs without alpha-CF₃ .

Physical Properties and Stability

- Acidity: The alpha-CF₃ group increases the hydroxyl group’s acidity (analogous to hexafluoroisopropanol), enhancing solubility in polar solvents .

Biologische Aktivität

The compound 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol is a fluorinated organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol features a trifluoromethyl group and a fluorine atom on the benzyl ring. Its molecular formula is , and it presents significant reactivity influenced by its functional groups, particularly in organic synthesis and pharmaceutical applications.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₄O |

| IUPAC Name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-ol |

| Molecular Weight | Approximately 202.12 g/mol |

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown significant activity against resistant strains of Staphylococcus aureus, including MRSA and VRSA. The minimum inhibitory concentration (MIC) of certain derivatives was found to be as low as 0.031–0.062 µg/mL, demonstrating their potential as effective antibacterial agents .

Anticancer Properties

Fluorinated compounds have also been linked to anticancer activity. In studies involving polyfluoroalkyl-containing derivatives, some compounds demonstrated comparable efficacy to established chemotherapeutics like Doxorubicin against HeLa cells while exhibiting lower cytotoxicity towards normal fibroblasts . The introduction of fluorine atoms enhances the interaction with biological targets, potentially increasing drug potency.

Anti-inflammatory Effects

The analgesic and anti-inflammatory effects of certain fluorinated compounds have been explored through in vivo experiments. These studies suggest a mechanism involving the inhibition of transient receptor potential (TRP) channels, which are critical in pain perception and inflammation .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various fluoro-substituted salicylanilides, one compound (22) exhibited remarkable activity against multiple strains of MRSA with an MIC of 0.031 µg/mL. This compound demonstrated a concentration-dependent bactericidal effect comparable to vancomycin, highlighting the potential for developing new therapies against multidrug-resistant infections .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of polyfluoroalkyl derivatives revealed that certain compounds not only inhibited cancer cell proliferation but also induced apoptosis in HeLa cells. The mechanisms were attributed to enhanced cellular uptake facilitated by the trifluoromethyl group, which improved interaction with cellular membranes .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities associated with 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol:

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging fluorinated benzyl alcohol precursors. For example, trifluoromethyl groups are often introduced using CF₃-containing reagents (e.g., Ruppert-Prakash reagent) under anhydrous conditions . Kinetic studies of analogous trifluoromethyl benzyl alcohols suggest controlled reaction temperatures (0–25°C) to avoid side reactions like oxidation or decomposition . Purification typically involves column chromatography with hexane/ethyl acetate gradients to isolate the alcohol while retaining fluorine substituents .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying trifluoromethyl (-CF₃) and fluoro (-F) substituents. The -CF₃ group typically resonates at δ -60 to -70 ppm, while aromatic fluorine appears at δ -110 to -120 ppm .

- ¹H NMR : The benzyl alcohol proton (-CH₂OH) shows a singlet at δ 4.5–5.0 ppm, split by coupling with adjacent fluorines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 224.04 (C₉H₈F₄O⁺) with fragmentation patterns reflecting loss of -CH₂OH or -CF₃ groups .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via sonication at 37°C or co-solvent systems (e.g., ethanol/water) .

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to acids, bases, or oxidizing agents to prevent decomposition into aldehydes or ketones .

Advanced Research Questions

Q. How to resolve contradictions in reported physical properties (e.g., boiling point, density)?

- Methodological Answer : Discrepancies arise from impurities or measurement techniques. For example, boiling points may vary due to trace moisture. Use differential scanning calorimetry (DSC) for precise melting/boiling points and gas chromatography (GC) to assess purity. Cross-validate density measurements via pycnometry and computational simulations (e.g., COSMO-RS) .

Q. What mechanistic insights explain the reactivity of this compound in organofluorine chemistry?

- Methodological Answer : The electron-withdrawing -CF₃ group deactivates the benzene ring, directing electrophilic substitution to the para position. Kinetic isotope effect (KIE) studies and DFT calculations reveal that fluorination at the 2-methyl position enhances steric hindrance, slowing nucleophilic attacks on the benzyl alcohol moiety .

Q. How to design computational models to predict its electronic and steric effects?

Q. What strategies enable enantioselective synthesis of its chiral derivatives?

- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) or chiral auxiliaries (e.g., Evans oxazolidinones) to induce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC with UV/ECD detection .

Q. How to interpret contradictory biological activity data in medicinal chemistry studies?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, solvent). Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics (MD) simulations to assess target interactions. Validate with orthogonal assays (e.g., SPR, fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.